CID 11746425
Overview
Description
CID 11746425 is a chemical compound with the following properties:
- Catalog No.: S1900779
- CAS No.: 33136-66-2
- Molecular Formula: C12H14FeO+2
- Molecular Weight: 230.08 g/mol
- Availability: Usually in stock for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of CID 11746425 consists of 12 carbon atoms ©, 14 hydrogen atoms (H), one iron atom (Fe), and two oxygen atoms (O). The arrangement of these atoms determines its chemical properties and interactions.
Chemical Reactions Analysis
While explicit chemical reactions involving CID 11746425 are not explicitly documented, it is essential to explore its reactivity with other compounds. Investigating potential reactions, such as oxidation or reduction, could provide insights into its behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance: The physical appearance of CID 11746425 is not specified.
- Solubility: Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point/Boiling Point: Determine its melting and boiling points.
- Chemical Properties :
- Stability: Assess its stability under different conditions (e.g., temperature, pH).
- Acidity/Basicity: Explore its acid-base behavior.
- Redox Properties: Investigate its redox potential.
Safety And Hazards
As CID 11746425 is not intended for human or veterinary use, safety data may be limited. Researchers handling this compound should exercise caution and adhere to proper safety protocols. Specific hazards, toxicity, and exposure risks require further investigation.
Future Directions
- Biological Studies: Investigate its potential biological targets (e.g., enzymes, receptors) and evaluate its effects on cellular processes.
- Pharmacological Applications: Explore its therapeutic potential (if any) in disease treatment.
- Structural Modifications: Design and synthesize analogs to enhance its properties.
- Toxicology Studies: Assess its safety profile more comprehensively.
Please note that the information provided here is based on available data, and additional research may yield more insights1.
properties
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXCAYRXOOFP-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471758 | |
Record name | CTK8F2120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11746425 | |
CAS RN |
33136-66-2 | |
Record name | CTK8F2120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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